

# Preliminary pharmacokinetic properties of (E)-Aztreonam

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## Compound of Interest

Compound Name: (E)-Aztreonam

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An In-Depth Technical Guide to the Preliminary Pharmacokinetic Properties of Aztreonam

A Note on Stereochemistry: (Z)-Aztreonam vs. **(E)-Aztreonam**

It is critical to establish at the outset that the pharmacologically active and clinically approved form of aztreonam is the (Z)-isomer. The chemical name for aztreonam is (Z)-2-[[[(2-amino-4-thiazolyl)[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidiny]carbamoyl]methylene]amino]oxy]-2-methylpropionic acid. The scientific literature and regulatory documents focus exclusively on the pharmacokinetic and pharmacodynamic properties of this (Z)-isomer.

The (E)-isomer of aztreonam is considered a related substance or impurity and is not the active pharmaceutical ingredient. A photodegradation study has indicated that the (E)-isomer can be formed from the (Z)-isomer upon exposure to UV irradiation. However, there is a notable absence of published literature detailing the specific pharmacokinetic properties of **(E)-aztreonam**. Consequently, this guide will provide a comprehensive overview of the preliminary pharmacokinetic properties of the clinically relevant (Z)-aztreonam.

## Introduction

Aztreonam is the first clinically available monobactam antibiotic, characterized by a monocyclic  $\beta$ -lactam ring. This structural uniqueness confers a specific spectrum of activity, primarily against aerobic Gram-negative bacteria, including *Pseudomonas aeruginosa*.<sup>[1][2][3]</sup> It exhibits resistance to many  $\beta$ -lactamases, although it can be inactivated by extended-spectrum  $\beta$ -lactamases.<sup>[1]</sup> Due to its targeted spectrum, it has minimal effect on Gram-positive and

anaerobic bacteria.[1] This guide summarizes the fundamental pharmacokinetic properties of aztreonam in healthy adult subjects.

## Pharmacokinetic Properties

The pharmacokinetics of aztreonam have been extensively studied in healthy volunteers and various patient populations. Following intravenous administration, its behavior is best described by a two-compartment open model.

### Absorption

Aztreonam is poorly absorbed after oral administration, with a bioavailability of less than 1%. Therefore, it is administered parenterally, via intravenous or intramuscular injection. Intramuscular administration results in rapid and complete absorption, with a bioavailability of approximately 100%.

### Distribution

Aztreonam is widely distributed in body tissues and fluids. In healthy subjects, plasma protein binding is approximately 56% and is independent of the dose. The volume of distribution at steady-state ( $V_{dss}$ ) is about 0.16 L/kg. Penetration into the cerebrospinal fluid (CSF) is enhanced in the presence of meningeal inflammation.

### Metabolism

Aztreonam undergoes limited metabolism in the body. The primary metabolic pathway is the hydrolysis of the  $\beta$ -lactam ring to form the microbiologically inactive metabolite, SQ 26,992.

### Excretion

The primary route of elimination for aztreonam is renal excretion. Approximately 60% to 70% of an administered dose is recovered in the urine as unchanged drug within 8 to 12 hours. Renal elimination occurs through both glomerular filtration and active tubular secretion. A smaller fraction of the dose is excreted in the feces, with about 12% of a radiolabeled dose recovered in feces.

## Data Presentation: Pharmacokinetic Parameters of Aztreonam

The following tables summarize the key pharmacokinetic parameters of aztreonam in healthy adult subjects following intravenous and intramuscular administration.

Table 1: Pharmacokinetic Parameters of Aztreonam after a Single 500 mg Dose in Healthy Male Volunteers

Parameter	Intravenous (IV)	Intramuscular (IM)
Elimination Half-Life ( $t_{1/2}$ )	1.6 hours	1.7 hours
Bioavailability	N/A	~100%
Urinary Excretion (unchanged)	~66% of dose	~66% of dose
Fecal Excretion (unchanged)	~1% of dose	~1% of dose
Urinary Excretion (SQ 26,992)	~7% of dose	Not specified
Fecal Excretion (SQ 26,992)	~3% of dose	Not specified

Data sourced from Swabb et al. (1983).

Table 2: General Pharmacokinetic Parameters of Aztreonam in Healthy Adults

Parameter	Value
Distribution Half-Life ( $t_{1/2\alpha}$ )	0.20 hours
Terminal Elimination Half-Life ( $t_{1/2\beta}$ )	1.7 - 2.0 hours
Volume of Distribution ( $V_{dss}$ )	~0.16 L/kg
Total Plasma Clearance	~140 ml/min (8.4 L/h)
Plasma Protein Binding	~56%

Data compiled from multiple sources.

## Experimental Protocols

### Study of Metabolism and Pharmacokinetics of $^{14}\text{C}$ -labeled Aztreonam

- **Study Design:** A two-way crossover design was employed.
- **Subjects:** Four healthy male volunteers participated in the study.
- **Drug Administration:** Each subject received a single 500-mg dose of  $^{14}\text{C}$ -labeled aztreonam via both intravenous and intramuscular routes.
- **Sample Collection:** Serial samples of serum, urine, and feces were collected from each subject.
- **Analytical Method:** Samples were assayed for aztreonam and its metabolites. The specific analytical technique was not detailed in the abstract but likely involved radiometric detection coupled with a chromatographic method.
- **Pharmacokinetic Analysis:** Serum pharmacokinetic data for intravenous administration were fitted to an open, linear, two-compartment kinetic model. Data for intramuscular administration were analyzed using a one-compartment model with first-order absorption and elimination.

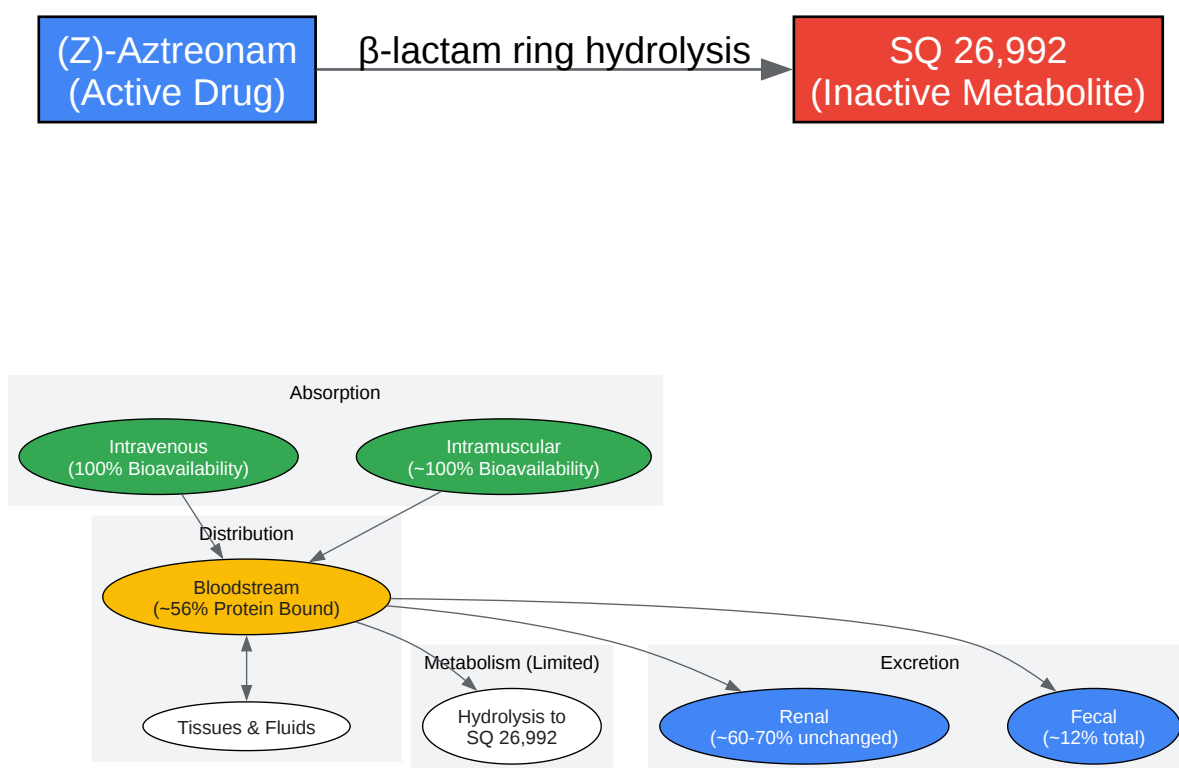
### High-Pressure Liquid Chromatography (HPLC) for Aztreonam Quantification

- **Objective:** To develop and validate an HPLC method for the quantitative analysis of aztreonam in biological fluids.
- **Instrumentation:** A high-pressure liquid chromatograph equipped with a UV detector set at 293 nm.
- **Stationary Phase:** A  $\mu\text{Bondapak C18}$  column.
- **Mobile Phase:** For human sera and urine, the mobile phase consisted of 80% 0.005 M tetrabutylammonium hydrogen sulfate-0.005M  $(\text{NH}_4)_2\text{SO}_4$  and 20% acetonitrile (v/v).

- Flow Rate: 2.0 ml/min.
- Validation: The method demonstrated excellent detector linearity for aztreonam over a concentration range of 0.5 µg/ml to 1.0 mg/ml, with correlation coefficients  $\geq 0.990$ . The detection limits were 1.0 µg/ml in sera and 5.0 µg/ml in urine. A good correlation was observed between the HPLC and microbiological assay results.

## Mandatory Visualizations

### Aztreonam Metabolic Pathway



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## References

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